molecular formula C19H22ClNO6S B286233 ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate

ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate

Cat. No.: B286233
M. Wt: 427.9 g/mol
InChI Key: PSGGXOPOXRQSOX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate, also known as ETCE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETCE is a complex molecule that is synthesized through a multi-step process, and its unique structure allows it to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate is not fully understood, but studies have shown that it interacts with several molecular targets in the body. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the inhibition of pro-inflammatory cytokine production, and the inhibition of beta-amyloid plaque formation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate in lab experiments is its unique structure, which allows it to interact with several molecular targets in the body. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of new drugs based on the structure of this compound, particularly in the areas of cancer and Alzheimer's disease. Finally, more research could be done to elucidate the mechanism of action of this compound and its interactions with molecular targets in the body, which could lead to a better understanding of its potential therapeutic applications.
In conclusion, this compound is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure allows it to exhibit several biochemical and physiological effects, and it has been extensively studied for its potential use in cancer, inflammation, and Alzheimer's disease. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent makes it a promising area of research for the future.

Synthesis Methods

The synthesis of ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate involves several steps, including the condensation of ethyl 2-chloro-4-(6-ethoxyphenoxy)acetate with 2,4-thiazolidinedione in the presence of a base, followed by the reaction with propan-2-ylamine to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with chloroacetaldehyde, which results in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.

Properties

Molecular Formula

C19H22ClNO6S

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C19H22ClNO6S/c1-5-25-14-8-12(7-13(20)17(14)27-10-16(22)26-6-2)9-15-18(23)21(11(3)4)19(24)28-15/h7-9,11H,5-6,10H2,1-4H3/b15-9+

InChI Key

PSGGXOPOXRQSOX-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C)Cl)OCC(=O)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)Cl)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)Cl)OCC(=O)OCC

Origin of Product

United States

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